Acetic acid--4-methoxybenzene-1,2-diol (2/1)
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Overview
Description
Acetic acid–4-methoxybenzene-1,2-diol (2/1) is a compound that combines acetic acid with 4-methoxybenzene-1,2-diol in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-methoxybenzene-1,2-diol typically involves the reaction of acetic acid with 4-methoxybenzene-1,2-diol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl groups of 4-methoxybenzene-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of acetic acid–4-methoxybenzene-1,2-diol may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalysts to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4-methoxybenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Acetic acid–4-methoxybenzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–4-methoxybenzene-1,2-diol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycatechol:
Anisole: Methoxybenzene, a precursor to various synthetic compounds, is another related compound.
Uniqueness
Acetic acid–4-methoxybenzene-1,2-diol is unique due to its specific combination of acetic acid and 4-methoxybenzene-1,2-diol, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
82822-28-4 |
---|---|
Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
acetic acid;4-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H8O3.2C2H4O2/c1-10-5-2-3-6(8)7(9)4-5;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4) |
InChI Key |
JFUKYAZGPFXROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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